![molecular formula C22H30N4O2 B5624782 8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624782.png)

8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

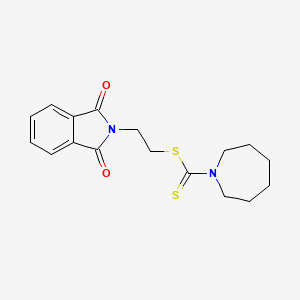

The diazaspiro compounds, including the 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, are notable for their complex molecular structures and significant biological activities. These compounds often feature a spiro arrangement where a heterocyclic ring is fused to another ring at a single carbon atom, creating a unique three-dimensional structure. This structural motif is prevalent in various pharmacologically active compounds and offers a rigid scaffold for drug development.

Synthesis Analysis

The synthesis of diazaspiro compounds generally involves multi-step organic reactions, starting from readily available precursors. For example, Caroon et al. (1981) described the preparation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with substitutions at the 8 position, aimed for antihypertensive screening (Caroon et al., 1981). These syntheses often involve Michael addition reactions, cyclization steps, and specific substitutions to introduce desired functional groups.

Mécanisme D'action

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. For instance, “N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed .

Orientations Futures

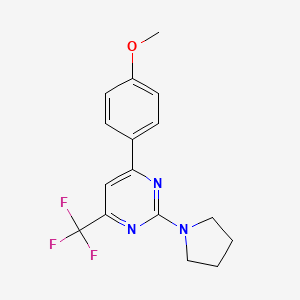

The development of novel efficient and convenient methods for the synthesis of oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Furthermore, due to their wide range of biological activities, oxadiazoles are promising candidates for the development of new therapeutic agents .

Propriétés

IUPAC Name |

8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2/c1-2-19-23-20(28-24-19)16-25-13-10-22(11-14-25)15-21(27)26(17-22)12-6-9-18-7-4-3-5-8-18/h3-5,7-8H,2,6,9-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXQNTMOGUPGLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CN2CCC3(CC2)CC(=O)N(C3)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5624700.png)

![2-(benzyl{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5624702.png)

![5-ethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide](/img/structure/B5624717.png)

![5-ethyl-N~4~-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B5624725.png)

![1-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]piperidin-2-one](/img/structure/B5624729.png)

![ethyl [2-methoxy-4-(1-propen-1-yl)phenoxy]acetate](/img/structure/B5624736.png)

![5-{[(2-carboxyphenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5624742.png)

![N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5624749.png)

![3-[5-(2-ethoxy-2-oxoethyl)-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B5624763.png)

![6-(2-naphthyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5624768.png)

![2-ethyl-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5624770.png)

![4-{[(3-methoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5624776.png)